Cas no 1891424-68-2 (1-1-(aminomethyl)cyclopropylnaphthalen-2-ol)

1-(Aminomethyl)cyclopropylnaphthalen-2-ol is a specialized chemical compound featuring a naphthalene core substituted with a hydroxyl group at the 2-position and an aminomethyl-cyclopropyl moiety at the 1-position. This structure imparts unique steric and electronic properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. The cyclopropyl ring enhances conformational rigidity, while the aminomethyl group offers reactivity for further functionalization. The hydroxyl group provides additional versatility for derivatization or coordination. Its balanced lipophilicity and potential for hydrogen bonding make it suitable for applications in drug discovery, particularly in modulating biological targets. The compound's stability and synthetic accessibility further underscore its utility in advanced chemical development.
1-1-(aminomethyl)cyclopropylnaphthalen-2-ol structure
1891424-68-2 structure
Product Name:1-1-(aminomethyl)cyclopropylnaphthalen-2-ol
CAS No:1891424-68-2
MF:C14H15NO
MW:213.275003671646
CID:5776991
PubChem ID:117304398
Update Time:2025-06-12

1-1-(aminomethyl)cyclopropylnaphthalen-2-ol Chemical and Physical Properties

Names and Identifiers

    • 1891424-68-2
    • EN300-1793832
    • 1-[1-(aminomethyl)cyclopropyl]naphthalen-2-ol
    • 1-1-(aminomethyl)cyclopropylnaphthalen-2-ol
    • Inchi: 1S/C14H15NO/c15-9-14(7-8-14)13-11-4-2-1-3-10(11)5-6-12(13)16/h1-6,16H,7-9,15H2
    • InChI Key: GGOOQARLCVZUKD-UHFFFAOYSA-N
    • SMILES: OC1C=CC2C=CC=CC=2C=1C1(CN)CC1

Computed Properties

  • Exact Mass: 213.115364102g/mol
  • Monoisotopic Mass: 213.115364102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 262
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 46.2Ų

1-1-(aminomethyl)cyclopropylnaphthalen-2-ol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1793832-0.05g
1-[1-(aminomethyl)cyclopropyl]naphthalen-2-ol
1891424-68-2
0.05g
$912.0 2023-09-19
Enamine
EN300-1793832-0.1g
1-[1-(aminomethyl)cyclopropyl]naphthalen-2-ol
1891424-68-2
0.1g
$956.0 2023-09-19
Enamine
EN300-1793832-0.25g
1-[1-(aminomethyl)cyclopropyl]naphthalen-2-ol
1891424-68-2
0.25g
$999.0 2023-09-19
Enamine
EN300-1793832-0.5g
1-[1-(aminomethyl)cyclopropyl]naphthalen-2-ol
1891424-68-2
0.5g
$1043.0 2023-09-19
Enamine
EN300-1793832-1.0g
1-[1-(aminomethyl)cyclopropyl]naphthalen-2-ol
1891424-68-2
1g
$1086.0 2023-05-26
Enamine
EN300-1793832-2.5g
1-[1-(aminomethyl)cyclopropyl]naphthalen-2-ol
1891424-68-2
2.5g
$2127.0 2023-09-19
Enamine
EN300-1793832-5.0g
1-[1-(aminomethyl)cyclopropyl]naphthalen-2-ol
1891424-68-2
5g
$3147.0 2023-05-26
Enamine
EN300-1793832-10.0g
1-[1-(aminomethyl)cyclopropyl]naphthalen-2-ol
1891424-68-2
10g
$4667.0 2023-05-26
Enamine
EN300-1793832-1g
1-[1-(aminomethyl)cyclopropyl]naphthalen-2-ol
1891424-68-2
1g
$1086.0 2023-09-19
Enamine
EN300-1793832-5g
1-[1-(aminomethyl)cyclopropyl]naphthalen-2-ol
1891424-68-2
5g
$3147.0 2023-09-19

Additional information on 1-1-(aminomethyl)cyclopropylnaphthalen-2-ol

Introduction to 1-1-(aminomethyl)cyclopropylnaphthalen-2-ol (CAS No. 1891424-68-2) and Its Emerging Applications in Chemical Biology

1-1-(aminomethyl)cyclopropylnaphthalen-2-ol, identified by the chemical identifier CAS No. 1891424-68-2, represents a structurally intriguing compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, featuring a naphthalene core appended with a cyclopropyl group and an aminomethyl substituent, presents a unique combination of structural features that make it a promising candidate for further exploration in drug discovery and molecular recognition studies.

The naphthalene scaffold, a well-documented aromatic system, is renowned for its versatility in medicinal chemistry due to its ability to engage in multiple non-covalent interactions with biological targets. The introduction of a cyclopropyl ring at the 1-position introduces rigidity and spatial constraints, which can modulate binding affinity and selectivity. Additionally, the presence of an aminomethyl group at the 1-position provides a versatile handle for further functionalization, enabling the synthesis of derivatives with tailored properties.

Recent advancements in computational chemistry and structure-based drug design have highlighted the potential of 1-1-(aminomethyl)cyclopropylnaphthalen-2-ol as a lead compound for developing novel therapeutic agents. Studies suggest that the compound exhibits promising interactions with various biological targets, including enzymes and receptors implicated in inflammatory diseases, cancer, and neurodegenerative disorders. The cyclopropyl moiety has been shown to enhance binding affinity by restricting conformational flexibility, while the aminomethyl group serves as a scaffold for covalent or non-covalent interactions.

In particular, the compound's ability to modulate enzyme activity has been explored in the context of kinases and phosphatases, which are critical regulators of cellular signaling pathways. Preliminary computational studies indicate that 1-1-(aminomethyl)cyclopropylnaphthalen-2-ol can interact with key residues in the active sites of these enzymes, potentially leading to the development of selective inhibitors. Such inhibitors could offer therapeutic benefits by targeting specific signaling pathways dysregulated in disease states.

The structural motif of 1-1-(aminomethyl)cyclopropylnaphthalen-2-ol also lends itself to applications in molecular recognition and sensing technologies. The combination of aromatic and heterocyclic components provides multiple interaction points for binding small molecules or biomolecules, making it suitable for designing sensors or probes for diagnostic applications. Furthermore, the rigid framework of the compound enhances its stability under various conditions, facilitating its use in high-throughput screening assays and other biochemical assays.

From a synthetic chemistry perspective, 1-1-(aminomethyl)cyclopropylnaphthalen-2-ol serves as an excellent platform for exploring new synthetic methodologies. The presence of multiple functional groups allows for diverse chemical transformations, enabling access to a wide range of derivatives with unique properties. Recent reports have demonstrated innovative synthetic strategies for constructing analogs of this compound, leveraging transition-metal catalysis and asymmetric synthesis to achieve high enantioselectivity and yield.

The pharmaceutical industry has taken note of the potential of 1-1-(aminomethyl)cyclopropylnaphthalen-2-ol as a scaffold for drug development. Several companies are currently investigating derivatives of this compound as candidates for treating various diseases. Early-phase clinical trials have shown encouraging results in preclinical models, demonstrating efficacy against several disease phenotypes. These findings underscore the importance of continued research into this class of compounds and their potential therapeutic applications.

Future directions in the study of 1-1-(aminomethyl)cyclopropylnaphthalen-2-ol include exploring its role in modulating protein-protein interactions and developing novel delivery systems for enhanced bioavailability. Advances in nanotechnology have opened up new possibilities for encapsulating this compound within delivery vehicles such as nanoparticles or liposomes, which could improve its pharmacokinetic properties and target specificity.

Moreover, interdisciplinary approaches combining organic chemistry, biochemistry, and computational biology are expected to yield deeper insights into the mechanisms by which 1-1-(aminomethyl)cyclopropylnaphthalen-2-ol exerts its biological effects. Such collaborations will be crucial for translating laboratory findings into tangible therapeutic benefits for patients worldwide.

Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.